Potassium 1,2-naphthoquinone-4-sulphonate
Overview
Description
Potassium 1,2-naphthoquinone-4-sulphonate, also known as 1,2-Naphthoquinone-4-sulfonic acid potassium salt, is a technical grade compound with a molecular weight of 276.31 . It is a useful reagent in the synthesis, characterization, and photophysical examination of fluorescent phenazines .
Synthesis Analysis
The synthesis of 1,2-Naphthoquinone-4-sulfonic acid potassium salt involves several steps. β-Naphthol is transformed into α-nitroso-β-naphthol; then, in a single step, a sulfonic group is added, and the nitrous group is reduced, forming a compound which is transformed into β-NQSNa after oxidation with nitric acid .Molecular Structure Analysis
The molecular formula of Potassium 1,2-naphthoquinone-4-sulphonate is C10H5KO5S . The InChI string is InChI=1S/C10H6O5S.K/c11-8-5-9 (16 (13,14)15)6-3-1-2-4-7 (6)10 (8)12;/h1-5H, (H,13,14,15);/q;+1/p-1 .Chemical Reactions Analysis
1,2-Naphthoquinone-4-sulfonic acid potassium salt reacts with aliphatic and aromatic amines, secondary or primary, by substituting the sulfonic acid group at position C4 .Physical And Chemical Properties Analysis
The melting point of 1,2-Naphthoquinone-4-sulfonic acid potassium salt is 286-288 °C . It has a molecular weight of 276.31 g/mol, and its exact mass and monoisotopic mass are 275.94947591 g/mol . It has a topological polar surface area of 99.7 Ų .Scientific Research Applications
Autoxidation and Oxidative Stress Studies
- Autoxidation Reaction in Red Blood Cells : Potassium 1,2-naphthoquinone-4-sulphonate (NQKS) undergoes autoxidation in aqueous solutions under physiological conditions. This process leads to the production of 3-hydroxy-1,4-naphthoquinone-2-potassium sulphonate and reactive oxygen species, including superoxide radicals, hydrogen peroxide, and hydroxyl radicals. This reaction, termed 'hydrolytic autoxidation', plays a role in NQKS-induced oxidative stress in red blood cells, a mechanism relevant to cellular oxidative damage (Thornalley & Stern, 1985).
Analytical Chemistry Applications
- High-Performance Liquid Chromatography : Potassium 1,2-naphthoquinone-4-sulphonate serves as a derivatizing agent for primary and secondary aliphatic amines in dilute aqueous solutions, facilitating their separation in reversed-phase high-performance liquid chromatography. Its effectiveness varies with different amines, influenced by factors like steric hindrance during derivatization (Smith, Smart, Hancock, & Twigg, 1989).
- Spectrophotometric Analysis : This compound is used in a method for the determination of sulfanilic acid in pharmaceutical samples, based on the red color development in a chloroaceticchloroacetate buffer. The method involves spectrophotometric measurement at 470 nm (Cordero, De La Rosa, & Guiraúm, 1989).
Environmental Applications
- Organic Redox Flow Batteries : The compound is utilized in alkaline aqueous organic redox flow batteries as a negative active species. Mixed with other naphthoquinone derivatives, it contributes to higher energy and power densities in these systems (Lee, Park, & Kwon, 2020).
Metal Ion Analysis
- Metal Ion Complexometry : It has been used as avisual indicator in complexometric determination of trivalent metal ions such as aluminum, gallium, indium, bismuth, and iron. This application highlights its potential in analytical methods for metal ion quantification (Kesavan, Garg, & Singh, 1977).
Reaction Studies with Organic Compounds
- Color Reactions with Amines : Potassium 1,2-naphthoquinone-4-sulphonate reacts with various amines to produce colored products, a reaction useful for studying the chemistry of amines and naphthoquinones. These reactions contribute to understanding the interaction between naphthoquinones and amines in different chemical contexts (Kallmayer & Thierfelder, 2002).
Photometric and Spectrofluorimetric Analysis
- Spectrofluorimetric Determination of Sulphide : The compound is used in a spectrofluorimetric method for determining sulphide in water samples. Its ability to produce a blue fluorescence after reacting with sulphide is exploited in environmental monitoring of water quality (Punta, Barragán, Ternero, & Guiraúm, 1990).
Derivatization and Quantification in Pharmaceutical Analysis
- Pharmaceutical Sample Analysis : It is utilized in spectrophotometric probes for the estimation and quantification of pharmaceuticals such as cefditoren pivoxil. The method involves derivatization with 1,2-naphthoquinone-4-sulphonate reagent in a basic solution, highlighting its role in pharmaceutical analytical chemistry (Tamimi, Al Motlaq, & Aly, 2021).
Synthesis and Antioxidant Activity Studies
- Antioxidant Activity of Derivatives : Novel series of naphthoquinone derivatives attached to the benzothiophene moiety, synthesized using Potassium 1,2-naphthoquinone-4-sulphonate, have been evaluated for their antioxidant activities. This highlights its utility in synthesizing compounds with potential health benefits (Gouda, Fakhr Eldien, Girges, & Berghot, 2013).
Safety And Hazards
When handling Potassium 1,2-naphthoquinone-4-sulphonate, one should avoid breathing mist, gas, or vapours. It is also advised to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
potassium;3,4-dioxonaphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLHPWURQTWXMF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5KO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 1,2-naphthoquinone-4-sulphonate | |
CAS RN |
5908-27-0 | |
Record name | beta-Naphthoquinone-4-sulfonic acid, potassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 1,2-naphthoquinone-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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